2-[4-[[2-(4-Nitrophenyl)acetyl]amino]phenoxy]acetic acid
Description
2-[4-[[2-(4-Nitrophenyl)acetyl]amino]phenoxy]acetic acid is an organic compound that features a phenyl functional group, a carboxylic acid functional group, and a nitro functional group. This compound is used in various organic synthesis processes and has applications in different scientific fields.
Properties
IUPAC Name |
2-[4-[[2-(4-nitrophenyl)acetyl]amino]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c19-15(9-11-1-5-13(6-2-11)18(22)23)17-12-3-7-14(8-4-12)24-10-16(20)21/h1-8H,9-10H2,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAQFBHXEPMIIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)OCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-[[2-(4-Nitrophenyl)acetyl]amino]phenoxy]acetic acid typically involves the nitration of phenylacetic acid. The process includes suspending phenylacetic acid in nitric acid and adding sulfuric acid as a catalyst. The reaction conditions, such as temperature and time, are carefully controlled to yield the desired product .
Chemical Reactions Analysis
2-[4-[[2-(4-Nitrophenyl)acetyl]amino]phenoxy]acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-[4-[[2-(4-Nitrophenyl)acetyl]amino]phenoxy]acetic acid is used in various scientific research applications, including:
Organic Synthesis: It serves as a precursor for the synthesis of heterocycles and other biologically active molecules.
Biology and Medicine: The compound and its derivatives are studied for their potential as enzyme inhibitors and anticancer agents.
Industry: It is used as a protecting group for primary alcohols in industrial organic synthesis processes.
Mechanism of Action
The mechanism of action of 2-[4-[[2-(4-Nitrophenyl)acetyl]amino]phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can be reduced to an amino group, which can then participate in further reactions to form biologically active compounds. These compounds can inhibit enzymes or interact with cellular pathways to exert their effects .
Comparison with Similar Compounds
2-[4-[[2-(4-Nitrophenyl)acetyl]amino]phenoxy]acetic acid can be compared with similar compounds such as:
Phenylacetic acid: A simpler compound with a phenyl and carboxylic acid functional group.
4-Nitrophenylacetic acid: Contains a nitro group on the phenyl ring, similar to this compound.
2-Nitrodiphenylamine: Another compound with a nitro group and phenyl rings.
These compounds share some structural similarities but differ in their specific functional groups and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
